Lilaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-8-6-11(21-20(8)27)14-12(23)7-13(24)15-16(25)17(26)18(28-19(14)15)9-2-4-10(22)5-3-9/h2-5,7-8,11,22-24,26H,6H2,1H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCRQLJCXBNURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)C2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415196 | |
| Record name | Lilaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110011-49-9 | |
| Record name | 2-Pyrrolidinone, 3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110011-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lilaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Advanced Isolation, and Biogenetic Hypothesis
Botanical Source: Lilium candidum L. as a Producer of Lilaline
This compound is a natural product that has been isolated from the plant Lilium candidum L., commonly known as the Madonna lily. wikipedia.orgsemanticscholar.org Lilium candidum is a bulbous plant native to the Middle East and Mediterranean region, historically recognized for its use in folk medicine. researchgate.netbiomedres.usbiomedres.us While Lilium candidum is known to contain a variety of bioactive compounds, including other flavonoids, steroidal alkaloids, and pyrrole (B145914) alkaloids, this compound stands out as a flavonoid alkaloid constituent. biomedres.usbiomedres.uschemicalpapers.com It is considered a pyrrole alkaloid derivative found in this species. biomedres.us this compound, along with other compounds like kaempferol (B1673270) and its methylsuccinyl derivative, has been isolated from Lilium candidum. researchgate.net
Advanced Chromatographic and Extraction Methodologies for this compound Isolation from Plant Matrices
The isolation of natural compounds like this compound from complex plant matrices such as Lilium candidum requires advanced extraction and chromatographic techniques. While specific detailed protocols solely for this compound isolation from Lilium candidum are not extensively detailed in the provided snippets, general methodologies for isolating alkaloids and flavonoids from plant sources offer insight into the likely approaches.
Extraction of compounds from Lilium candidum has been reported using solvents such as ethanol (B145695). chemicalpapers.comresearchgate.net Exhaustive maceration with dilute ethanol followed by concentration of the extract is a reported initial step in isolating compounds from Lilium candidum petals. chemicalpapers.com Subsequent work-up can involve dissolving the residue in acidic solutions and successive extractions with various organic solvents like petroleum ether, ether, and chloroform. chemicalpapers.com Alkaloids are often isolated from the alkaline layer after adjusting the pH. chemicalpapers.com
Chromatographic techniques are crucial for the purification and isolation of individual compounds from these crude extracts. Column chromatography over silica (B1680970) gel with varying solvent systems, such as chloroform-methanol mixtures, has been employed for separating compounds from Lilium candidum extracts. chemicalpapers.com Thin-layer chromatography (TLC) is often used for monitoring fractions during column chromatography and for qualitative investigation of alkaloids. chemicalpapers.comresearchgate.net High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of secondary metabolites, including alkaloids and flavonoids. researchgate.netnih.govijcmas.com HPLC methods, including reversed-phase (RP-HPLC), normal-phase (NP-HPLC), and affinity chromatography (AC), are utilized for alkaloid isolation and purification. researchgate.net While not explicitly stated for this compound in Lilium candidum in the provided text, HPLC is a standard advanced method for isolating and quantifying alkaloids from plant extracts. ijcmas.comnih.gov
Research on related flavonoid alkaloids and other plant compounds highlights the use of techniques such as HPLC-DAD (Diode Array Detection) and HPLC-ECD (Electrochemical Detection) for analysis and separation, and preparative methods like silica column and droplet counter-current chromatography for isolation. researchgate.netresearchgate.net These advanced chromatographic approaches, coupled with spectroscopic techniques like NMR and mass spectrometry, are essential for the identification and structural elucidation of isolated compounds like this compound. researchgate.netresearchgate.net
Proposed Biogenetic Pathways and Precursor Incorporation Studies for Flavonoid Alkaloid Formation
This compound is classified as a flavonoid alkaloid, a class of natural products characterized by containing both a flavonoid core structure and a nitrogen-containing substituent. wikipedia.org The biogenesis of flavonoid alkaloids involves the convergence of biosynthetic pathways leading to flavonoids and those providing nitrogen-containing units, such as amino acids or their derivatives. science.gov
Flavonoids are synthesized via the phenylpropanoid pathway and polyketide pathway, originating from precursors like phenylalanine and malonyl-CoA. The core flavonoid structure is formed through a series of enzymatic reactions, including the action of chalcone (B49325) synthase and chalcone isomerase. nih.govmdpi.com
While detailed, this compound-specific biogenetic studies involving precursor incorporation in Lilium candidum are not explicitly described in the provided search results, the co-occurrence of this compound with kaempferol and its methylsuccinyl derivative in Lilium candidum suggests a potential biogenetic link. researchgate.net Kaempferol is a common flavonol, belonging to the flavonoid class. biomedres.us The structural relationship between this compound, a flavonoid alkaloid, and kaempferol, a flavonol, implies that the flavonoid core of this compound is likely derived from a pathway similar to kaempferol biosynthesis. The incorporation of a nitrogen-containing unit, specifically a 4-methyl-5-oxopyrrolidin-2-yl group, onto the flavonoid core distinguishes this compound as a flavonoid alkaloid. nih.gov
Studies on other flavonoid alkaloids indicate that the nitrogenous portion is often derived from amino acids or their metabolic products, which are then attached to the flavonoid scaffold. wikipedia.orgscience.gov The synthesis of related aminal-type alkaloids from Lilium candidum via Mannich-type alkylations through cyclic N-acyliminium ions as intermediates has been reported, suggesting potential mechanisms for the incorporation of nitrogenous units in Lilium species. researchgate.netresearchgate.netresearchgate.netcabidigitallibrary.org
The biogenetic hypothesis for this compound would thus involve the biosynthesis of a flavonoid precursor, likely a derivative of kaempferol, followed by the attachment of a nitrogen-containing moiety derived from an amino acid or a related small molecule, potentially through a mechanism involving intermediates like N-acyliminium ions. Further research, including targeted precursor feeding experiments and enzymatic studies in Lilium candidum, would be necessary to fully elucidate the specific biogenetic pathway leading to this compound.
Comprehensive Synthetic Methodologies and Total Synthesis Strategies
Retrosynthetic Analysis of Lilaline and Related Flavonoid Alkaloid Scaffolds
Retrosynthetic analysis is a crucial tool in organic synthesis, allowing for the systematic deconstruction of a target molecule into simpler, readily available starting materials libretexts.orgdeanfrancispress.comlibretexts.org. For flavonoid alkaloids like this compound, retrosynthetic strategies often involve disconnecting the bond connecting the flavonoid core to the nitrogen-containing heterocyclic ring bme.hu. In the case of this compound, which contains a pyrrolidin-2-one moiety linked to the flavonoid A-ring, a key disconnection point is the carbon-carbon bond formed during the alkylation step researchgate.netcabidigitallibrary.orgbme.hu. This disconnection suggests precursors that include a flavonoid component with an activated position on the A-ring and a pyrrolidin-2-one derivative capable of acting as a nucleophile or being converted into an electrophilic species researchgate.netcabidigitallibrary.orgbme.hu. The synthesis of this compound and other Lilium candidum alkaloids has been approached through Mannich-type alkylations, indicating a retrosynthetic step that would involve identifying the iminium ion precursor and the nucleophilic flavonoid moiety researchgate.netcabidigitallibrary.org. The retrosynthetic concept for related lily alkaloids and this compound has been outlined, showing the required building blocks for their synthesis researchgate.net.
Detailed Mechanistic Investigation of Mannich-Type Alkylations in this compound Synthesis
The synthesis of this compound and related Lilium candidum alkaloids has been successfully achieved via Mannich-type alkylations researchgate.netcabidigitallibrary.org. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the aminoalkylation of an acidic proton adjacent to a carbonyl group with an aldehyde and an amine or ammonia (B1221849) d-nb.infoyoutube.comlscollege.ac.in. In the context of this compound synthesis, this reaction typically involves an acid catalyst to facilitate the formation of a key intermediate researchgate.net.
In situ Generation and Reactivity of Cyclic N-Acyliminium Ion Intermediates
A crucial aspect of the Mannich-type alkylations employed in this compound synthesis is the in situ generation of cyclic N-acyliminium ions researchgate.netcabidigitallibrary.org. N-Acyliminium ions are highly reactive electrophiles that are widely used in the synthesis of nitrogen heterocycles and alkaloid natural products arkat-usa.orgnih.gov. They are typically generated in the reaction mixture immediately before they react due to their inherent instability bme.hu. In the synthesis of lily alkaloids, including this compound, these intermediates are formed from suitable precursors under acidic conditions researchgate.netbme.hu. The acid catalysis enables the conversion of an electrophile precursor to the N-acyliminium ion, which can then be attacked by a nucleophile researchgate.net. Cyclic N-acyliminium ions derived from N-acylaminocarbinols or their ethers are commonly generated by reaction with a Brønsted or Lewis acid, leading to the elimination of water or an alcohol bme.huarkat-usa.org. The electrophilic reactivity of an iminium ion is significantly enhanced by the presence of an adjacent carbonyl group, which characterizes N-acyliminium ions arkat-usa.org.
Role of N-Acylaminocarbinol Precursors in Reaction Pathways
N-Acylaminocarbinols serve as key precursors for the in situ generation of N-acyliminium ions in Mannich-type reactions relevant to this compound synthesis researchgate.netbme.hu. The mechanism involves the protonation of the carbinol oxygen in the N-acylaminocarbinol derivative, followed by the loss of a water or alcohol molecule to form the reactive N-acyliminium ion researchgate.net. For instance, in the synthesis of some lily alkaloids, cyclic N-acylaminocarbinol reagents are transformed into N-acyliminium ions via this process researchgate.net. The subsequent step involves the electrophilic attack of the generated N-acyliminium ion on a nucleophile, such as the nitrogen atom of another reactant researchgate.net. The synthesis of appropriate N-acylaminocarbinol derivatives is therefore a critical initial step in these synthetic routes researchgate.net.
Stereoselective and Diastereoselective Approaches in this compound Synthesis
Stereoselectivity and diastereoselectivity are important considerations in the synthesis of complex molecules like this compound, which contains multiple stereogenic centers researchgate.netlibguides.comsaskoer.cainflibnet.ac.in. Stereoselective reactions favor the formation of one stereoisomer over others, while diastereoselective reactions specifically favor the formation of one diastereomer libguides.comsaskoer.ca. In the context of this compound synthesis via Mannich-type alkylations involving cyclic N-acyliminium ions, the conformation of the cyclic N-acyliminium ion and the orientation of substituents can significantly influence the facial selectivity of the nucleophilic attack, thereby impacting the stereochemical outcome nih.gov.
While the initial syntheses of some Lilium candidum alkaloids, including this compound, have yielded racemic mixtures of diastereomers, determining their relative configurations has involved techniques like NMR spectroscopy and DFT conformational analysis researchgate.net. The presence of multiple stereogenic centers in compounds like this compound means that synthetic strategies must address the control of relative and potentially absolute stereochemistry to obtain specific isomers researchgate.net. Achieving high stereoselectivity in reactions involving cyclic N-acyliminium ions is a key area of research in the synthesis of nitrogen heterocycles and alkaloids nih.gov.
Development of Novel Synthetic Routes and Optimized Reaction Conditions for Enhanced Yield and Selectivity
The development of novel synthetic routes and the optimization of reaction conditions are crucial for improving the efficiency, yield, and selectivity of chemical synthesis scielo.brbeilstein-journals.orgchemrxiv.orgnano-ntp.com. For this compound, research has focused on utilizing Mannich-type alkylations through cyclic N-acyliminium ions as a key strategy researchgate.netcabidigitallibrary.org. The application of this strategy has enabled the efficient synthesis of targeted lily alkaloids from readily available starting materials researchgate.net.
Optimization of reaction conditions typically involves exploring various parameters such as catalyst, solvent, temperature, reaction time, and reactant concentrations to achieve the best balance between conversion, yield, and selectivity scielo.brbeilstein-journals.orgprismbiolab.com. While specific detailed optimization studies solely focused on maximizing this compound yield and selectivity were not extensively detailed in the search results, the general approach to the synthesis of related flavonoid alkaloids via Mannich reactions highlights the importance of selecting appropriate catalysts and solvents to favor the desired product and minimize side reactions mdpi.comresearchgate.net. For instance, acid catalysis is often required for the in situ generation of N-acyliminium ions researchgate.net. The development of more efficient and environmentally friendly synthetic methods, including multicomponent reactions, is an ongoing area of research in organic synthesis nano-ntp.comfrontiersin.org.
Chemo- and Regioselectivity Considerations in Multicomponent this compound Synthesis
Chemo- and regioselectivity are critical aspects to consider in multicomponent reactions, particularly in the synthesis of complex molecules like this compound rsc.org. Chemoselectivity refers to the preferential reaction with one functional group over others, while regioselectivity concerns the preferential reaction at one specific site within a molecule libguides.com. In the multicomponent Mannich-type synthesis of flavonoid alkaloids, including this compound, the regioselectivity of the alkylation on the flavonoid A-ring is a key consideration researchgate.net. Flavonoids with dihydroxylation patterns on the A-ring, such as those relevant to this compound's structure, can undergo regioselective Mannich reactions researchgate.net. Studies on the synthesis of related flavonoid alkaloids have shown high C8-regioselectivity in acid-catalyzed phenolic Mannich reactions involving the electrophilic attack of an N-acyliminium ion on the flavonoid precursor researchgate.net.
Multicomponent reactions offer advantages in terms of efficiency by forming multiple bonds in a single step, but they also present challenges in controlling which functional groups react and at which positions frontiersin.org. In the synthesis of this compound, ensuring that the Mannich-type reaction occurs selectively at the desired position on the flavonoid core and with the correct reactants is essential for the successful formation of the target molecule researchgate.netcabidigitallibrary.org. While complex multicomponent reaction mixtures can sometimes contain numerous minor products, strategies are employed to favor the formation of the desired product, such as controlling the stoichiometry of reactants and reaction conditions researchgate.net.
Rigorous Structural Elucidation and Conformational Dynamics
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration Determination
NMR spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules, providing crucial information for structural elucidation and stereochemical assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) in Stereochemical Assignment
Two-dimensional (2D) NMR experiments offer more detailed structural information compared to one-dimensional techniques, which is particularly valuable for complex molecules like Lilaline. Techniques such as COSY, HSQC, HMBC, NOESY, and ROESY are routinely employed in stereochemical analysis.
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically two or three bonds away, revealing direct or vicinal proton connectivities.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly bonded (one-bond correlations), providing information on CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two to four (or sometimes five) bonds, which is essential for establishing connectivity between different molecular fragments and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating frame Overhauser Enhancement Spectroscopy): These techniques identify protons that are close in space, regardless of whether they are coupled through bonds. NOE intensities are inversely proportional to the sixth power of the distance between the protons (r⁻⁶), making them powerful tools for determining relative stereochemistry and exploring molecular conformation.
For this compound, the concerted use of these 2D NMR techniques allows for the assignment of proton and carbon signals and the mapping of connectivities throughout the molecule. Specifically, NOESY and ROESY experiments provide through-space correlations that are critical for determining the relative orientation of different parts of the molecule, including the stereocenters present in the lactam ring and its attachment to the aromatic core. Diagnostic NOE correlations can be used to determine the relative configuration of stereogenic centers.
Quantitative NMR (qNMR) for Isomeric Ratio Determination
Quantitative NMR (qNMR) is a technique used for determining the precise amount or ratio of substances in a mixture by comparing the integrals of their signals. In the context of structural elucidation, relative qNMR is particularly useful for determining the ratio of isomers in a sample. This is relevant when the synthesis or isolation of a compound like this compound yields a mixture of stereoisomers or regioisomers. By accurately integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the relative proportions can be determined without the need for external calibration standards, provided the signals are well-resolved and have sufficient signal-to-noise ratio.
Research on the synthesis of this compound and related alkaloids has shown that these reactions can yield mixtures of regioisomers, and qNMR based on HMBC data has been used to identify and determine the ratio of these isomers. For instance, in one study, a mixture of isomers was obtained in an approximate ratio of 2.7:1, and their identification was based on characteristic HMBC correlations.
Integration of Theoretical and Computational Chemistry in Stereochemical Analysis
Computational chemistry plays a vital role in complementing experimental NMR data for the accurate determination of stereochemistry and the understanding of conformational preferences.
Density Functional Theory (DFT) Calculations for Conformational Analysis and Spectroscopic Prediction
Density Functional Theory (DFT) calculations are widely used in conformational analysis and for predicting spectroscopic parameters, such as NMR chemical shifts and coupling constants. For a flexible molecule like this compound, which can exist in multiple conformations, exploring the potential energy surface using DFT is crucial to identify low-energy conformers that are likely to be present in solution.
DFT calculations can be used to:
Optimize the geometry of different possible stereoisomers and conformers to find their lowest energy structures.
Predict ¹H and ¹³C NMR chemical shifts for these optimized structures. Comparing these predicted shifts with experimental NMR data is a powerful method for validating proposed structures and assigning relative configurations.
Calculate relative energies of different conformers, which can be used to estimate their populations in solution, often using Boltzmann distribution.
Studies on this compound have successfully employed DFT calculations in conjunction with NMR data to determine its relative configuration. The calculated NMR parameters for different possible stereoisomers are compared to the experimental values to identify the most probable structure.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules, particularly for larger or more flexible systems.
Molecular Mechanics (MM): Uses classical physics to approximate the potential energy of a molecule based on its atomic coordinates and a force field. MM is computationally less expensive than DFT and can be used for initial conformational searches to identify a wide range of possible conformers.
Molecular Dynamics (MD): Simulates the time evolution of a molecular system by solving Newton's equations of motion for each atom. MD simulations can provide insights into the dynamic behavior of a molecule in solution, including transitions between different conformations and the relative populations of these conformers over time.
While the provided search results specifically mention DFT for conformational analysis of this compound, MM and MD are general techniques applicable to exploring the conformational landscape of flexible molecules. MD simulations can access structures that might not be easily found through static optimization methods like DFT alone.
Correlation of Calculated Interproton Distances with Experimental NOE Intensities
A critical step in stereochemical analysis is the correlation of experimentally determined NOE intensities with calculated interproton distances. As NOE intensity is related to the inverse sixth power of the distance between two protons, experimental NOE data provide spatial constraints on the molecular structure.
Computational methods, such as DFT or MM, can be used to calculate the theoretical interproton distances for different proposed structures or conformers. These calculated distances are then compared to the distances estimated from experimental NOE intensities. Strong agreement between experimental and calculated distances supports the proposed structure and its conformation in solution. For conformationally flexible molecules, an ensemble of conformers identified through computational analysis (e.g., DFT or MD) can be used to calculate ensemble-averaged interproton distances for comparison with experimental NOEs. This approach accounts for the dynamic nature of the molecule in solution.
Studies on this compound have utilized the comparison of measured NOE intensities and estimated interproton distances with calculated values for different stereoisomers to determine the relative configuration.
Investigations into Molecular Mechanisms and Biological Interactions Non Clinical Focus
In vitro Studies on Specific Cellular and Sub-Cellular Targets of Lilaline and Related Flavonoids
Lilium candidum extracts, containing flavonoids like this compound, have been subject to in vitro studies to explore their biological effects at the cellular level. Research indicates that these extracts and their flavonoid components may influence cellular processes relevant to inflammation and oxidative stress. amazonaws.comresearchgate.net For instance, studies on Lilium compounds, such as kaempferol (B1673270) (another flavonoid found in Lilium candidum), have investigated their ability to modulate cytotoxic and genotoxic effects in in vitro systems, including human lymphocytes. researchgate.net These studies often examine endpoints like mitotic index, chromosome aberrations, and micronuclei formation to assess cellular responses to treatment. researchgate.net
While direct in vitro studies specifically detailing the interaction of this compound with particular cellular or sub-cellular targets are not extensively described in the provided results, the research on related flavonoids from Lilium candidum provides a broader context. Flavonoids, in general, are known to interact with various cellular components, including enzymes and signaling pathways, influencing processes such as inflammation, proliferation, and antioxidant defense. researchgate.netresearchgate.netnih.gov The flavonoid structure of this compound suggests it may share some of these interaction profiles with other flavonoids. mdpi.comnih.gov Identifying the specific cellular and sub-cellular targets of this compound would require dedicated in vitro experiments, potentially employing techniques such as cellular thermal shift assays (CETSA), pull-down assays, or imaging techniques to visualize its localization and interaction partners within cells.
Biochemical Pathway Modulation by this compound in Model Systems
The modulation of biochemical pathways by natural compounds is a key area of non-clinical investigation. Flavonoids, including those found in Lilium candidum, are known to influence various biochemical pathways. researchgate.netmdpi.comnih.gov For example, studies on flavonoid constituents of lily flowers have demonstrated relevance to anti-inflammatory activities, such as the inhibition of cyclooxygenase. mdpi.com
While specific details on how this compound itself modulates particular biochemical pathways in model systems are not explicitly provided, the research on related flavonoids offers insights into potential mechanisms. Flavonoids can interfere with enzymatic activities, modulate signaling cascades (such as the NF-κB pathway), and influence metabolic processes. researchgate.netresearchgate.netnih.gov Investigations into the biochemical pathway modulation by this compound would likely involve using cell-based or cell-free model systems to assess its impact on specific enzymatic reactions, protein phosphorylation events, or the expression levels of key proteins involved in relevant pathways. Techniques such as Western blotting, reporter gene assays, or enzyme activity assays could be employed.
Enzymatic Inhibition Studies: Focus on Cyclooxygenase Inhibition by Flavonoid Constituents
Enzymatic inhibition is a significant mechanism by which many bioactive compounds exert their effects. Flavonoid constituents of Lilium candidum have shown relevance to the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. mdpi.com COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
While direct enzymatic inhibition studies specifically focusing on this compound's effect on cyclooxygenase are not detailed in the search results, the link between Lilium candidum flavonoids and COX inhibition is established. mdpi.com This suggests that this compound, as a flavonoid alkaloid from this plant, could potentially contribute to this inhibitory activity. Enzymatic inhibition studies typically involve incubating the enzyme with the compound of interest and measuring the enzyme's activity in the presence and absence of the inhibitor. labster.com The half maximal inhibitory concentration (IC50) is a common parameter used to quantify the potency of an inhibitor. giffordbioscience.com Further research would be needed to determine the specific COX inhibitory activity of isolated this compound and to elucidate its mechanism of inhibition (e.g., competitive, non-competitive). labster.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues in Non-Clinical Biological Assays
Structure-Activity Relationship (SAR) studies aim to correlate specific features of a molecule's chemical structure with its biological activity. gardp.orgwikipedia.org By synthesizing or testing a series of compounds with structural variations (analogues) of this compound, researchers can identify which parts of the molecule are essential for its observed biological effects. collaborativedrug.commdpi.com
The synthesis of this compound and related Lilium candidum alkaloids has been reported, which could facilitate SAR studies. researchgate.netresearchgate.net While comprehensive SAR studies specifically on this compound analogues and their non-clinical biological activities are not detailed in the provided information, the principle of SAR is widely applied in natural product research and drug discovery to optimize compound potency, selectivity, and other pharmacological properties. gardp.orgwikipedia.orgcollaborativedrug.com For example, SAR studies on other flavonoids have identified the importance of hydroxyl group positions and other structural features for their anti-inflammatory activity. nih.gov Conducting SAR studies with this compound analogues in relevant in vitro or cell-based assays (as described in sections 5.1-5.4) would help to define the structural determinants of this compound's biological interactions and guide the design of potentially more potent or selective derivatives.
Development and Validation of Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for High-Resolution Separation and Purification in Research Samples
Chromatographic techniques are indispensable tools in natural product research for separating complex mixtures and purifying target compounds like Lilaline. chromatographyonline.commdpi.com These methods leverage differential interactions of analytes with a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile and semi-volatile compounds, including flavonoids and alkaloids. chromatographyonline.commdpi.com HPLC offers high resolution and sensitivity, making it suitable for complex biological matrices. chromatographyonline.commdpi.comnih.gov The development of an HPLC method involves selecting the appropriate stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with acidic modifiers like formic acid), flow rate, and detection wavelength. nih.govmdpi.comchromatographyonline.comabap.co.in
In the context of this compound research, preparative HPLC has been specifically utilized for the purification of synthetic this compound, indicating its effectiveness in isolating the compound from reaction mixtures or potentially from natural extracts. researchgate.netresolian.com While detailed analytical HPLC parameters specifically for this compound's quantification or purity assessment are not extensively reported in the readily available literature, HPLC is a standard technique for the analysis of flavonoid compounds, often coupled with UV or PDA detectors which monitor absorbance at wavelengths characteristic of the chromophores present in the molecule. mdpi.comuin-alauddin.ac.idnih.govabap.co.insepscience.comijpsr.com Flavonoids typically exhibit UV absorption in the 250 nm range. uin-alauddin.ac.id
Gas Chromatography (GC) for Volatile Metabolite Profiling
Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds. researchgate.netnatureworksllc.com While this compound, as a relatively large and polar flavonoid alkaloid, is not typically considered volatile, GC, often coupled with Mass Spectrometry (GC-MS), is a valuable technique for profiling the volatile constituents of plant extracts where this compound might be found. researchgate.net GC separation requires analytes to be in the gaseous phase, often necessitating derivatization for more polar or less volatile compounds to increase their volatility and thermal stability. ijpsr.com
Studies on Lilium species have employed GC-MS to identify volatile components in essential oils. researchgate.netnih.gov While one study mentioned the detection of this compound in Lilium candidum extracts using GC-MS, detailed method parameters or quantitative data for this compound via GC were not provided, suggesting its volatility might be limited or specific derivatization is required for effective GC analysis. researchgate.net GC-MS is powerful for identifying components based on their fragmentation patterns and retention times compared to libraries or standards. researchgate.netnatureworksllc.com
Mass Spectrometry-Based Analytical Platforms for Qualitative and Quantitative Research
Mass Spectrometry (MS) provides highly sensitive and selective detection and is crucial for the identification and quantification of compounds in complex samples, often coupled with chromatographic separation techniques. mdpi.comchromatographyonline.comresolian.combioanalysis-zone.comresearchgate.netchemcon.comsigmaaldrich.comresearchgate.netdntb.gov.uachromatographyonline.comlcms.cznih.govnih.govthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of MS. uin-alauddin.ac.idmdpi.comchromatographyonline.comresolian.combioanalysis-zone.comresearchgate.netchemcon.comsigmaaldrich.comresearchgate.netdntb.gov.uachromatographyonline.comlcms.cznih.govikm.org.my It is widely applied in the analysis of natural products, including flavonoid alkaloids, allowing for the separation and detection of multiple compounds in a single analysis. uin-alauddin.ac.iddntb.gov.uanih.gov LC-MS is particularly useful for analyzing complex mixtures where components may have similar chemical properties, providing both molecular weight information and chromatographic retention data for identification. uin-alauddin.ac.idnih.gov
Advanced Mass Spectrometry Techniques (e.g., tandem MS, high-resolution MS) for Structural Confirmation and Metabolite Identification
Advanced MS techniques, such as tandem Mass Spectrometry (MS/MS or MS2) and high-resolution Mass Spectrometry (HRMS), provide more detailed structural information and enhance the confidence in compound identification. mdpi.comresolian.combioanalysis-zone.comresearchgate.netchemcon.comresearchgate.netdntb.gov.ualcms.cznih.govthermofisher.comikm.org.my
Tandem MS involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions, providing a "fingerprint" fragmentation pattern that is highly specific to the compound's structure. bioanalysis-zone.comresearchgate.netresearchgate.netdntb.gov.ualcms.cz This is particularly useful for confirming the identity of a compound and studying its metabolites. dntb.gov.ualcms.cz High-resolution MS provides accurate mass measurements, often to several decimal places, allowing for the determination of the elemental composition of ions and differentiation of compounds with very similar nominal masses. uin-alauddin.ac.idlcms.cznih.gov
Although specific detailed MS/MS fragmentation data for this compound are not widely published in general searches, the structural elucidation of this compound was based on extensive spectral study, which would typically involve MS data to determine its molecular weight and fragmentation patterns to infer structural subunits. psu.eduresearchgate.netresolian.comresearchgate.netresearchgate.net Techniques like LC-MS/MS are routinely used for the quantitative analysis of natural products and their metabolites in complex biological matrices due to their high sensitivity and specificity. mdpi.comresolian.comresearchgate.netchemcon.comresearchgate.netdntb.gov.uaikm.org.my
Spectroscopic Methods for Quantification and Purity Assessment in Research Settings
Spectroscopic methods utilize the interaction of electromagnetic radiation with a substance to gain information about its structure, concentration, and purity. psu.edumdpi.comuin-alauddin.ac.idresearchgate.netresearchgate.netresolian.comresearchgate.netchemcon.comnih.govikm.org.myresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used for the quantification of compounds with chromophores, such as flavonoids, which absorb UV or visible light. mdpi.comuin-alauddin.ac.idikm.org.my By measuring the absorbance of a solution at a specific wavelength and using a calibration curve prepared with known concentrations of the analyte, the concentration of the compound in a sample can be determined. ikm.org.my UV-Vis detection is often coupled with HPLC for quantitative analysis. nih.govabap.co.inijpsr.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules and assessing their purity. psu.eduresearchgate.netresearchgate.netresolian.comresearchgate.netchemcon.comsigmaaldrich.comresearchgate.net NMR provides detailed information about the number and type of atoms in a molecule and their connectivity. mdpi.comresearchgate.net The structural assignment of this compound was based entirely on spectral study, including 1H and 13C NMR spectroscopy, and further NMR studies were used to determine its relative configuration. psu.eduresearchgate.netresolian.comresearchgate.netsigmaaldrich.comresearchgate.net Quantitative NMR (q-NMR) can also be used for the direct quantification of a compound within a mixture without the need for a reference standard of the analyte itself, and for purity determination. chemcon.com Infrared (IR) spectroscopy can provide information about the functional groups present in a molecule. researchgate.net
While specific detailed quantitative data for this compound using these spectroscopic methods are not widely reported in the general literature, these techniques were fundamental in its initial structural characterization and are standard methods for the quantification and purity assessment of flavonoid alkaloids in research settings. psu.edumdpi.comuin-alauddin.ac.idresearchgate.netresearchgate.netresolian.comresearchgate.netchemcon.comsigmaaldrich.comikm.org.myresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281826 |
Data Tables
Based on the available search results, detailed quantitative data tables specifically for the analysis of this compound using the outlined methods are not consistently provided. However, the application of these methods to similar compounds or for the structural elucidation of this compound can be illustrated conceptually.
Example (Conceptual Table based on general principles and limited this compound data):
Method Validation Parameters for Reproducibility, Accuracy, and Robustness in Academic Research
Analytical method validation is a critical process in academic research, ensuring that the data generated is reliable, accurate, and fit for its intended purpose. elementlabsolutions.comeleapsoftware.com This is particularly important when analyzing specific chemical compounds like this compound, a flavonoid alkaloid isolated from Lilium candidum L. cabidigitallibrary.orgresearchgate.net Validation provides scientific evidence that an analytical method is reliable and consistent before it is used for routine analysis. metrology-journal.orgmetrology-journal.org Key parameters assessed during validation include reproducibility, accuracy, and robustness. elementlabsolutions.commetrology-journal.orgcertified-laboratories.com Adhering to validation guidelines, such as those from the International Conference on Harmonization (ICH), is essential for ensuring the integrity and comparability of research findings. elementlabsolutions.commetrology-journal.orgchemrj.org
Reproducibility
Reproducibility is a measure of the precision of an analytical method under different operating conditions or across different laboratories. metrology-journal.orgwjarr.com It expresses the agreement between results obtained from the same homogeneous sample tested under varying circumstances, such as different days, different analysts, or different equipment within the same laboratory (intermediate precision) or between different laboratories (reproducibility). metrology-journal.orgwjarr.comlabmanager.com High reproducibility is vital in academic research for confirming scientific discoveries and ensuring that results can be reliably obtained by other research teams. eleapsoftware.com
To evaluate the reproducibility of an analytical method for this compound, a study was conducted where the same batch of a sample containing a known concentration of this compound was analyzed by multiple analysts using different instruments over several days. The concentration of this compound in the sample was determined using a validated chromatographic method. The results obtained were then statistically analyzed to determine the variation.
Table 1: Reproducibility Data for this compound Analysis
| Analyst | Instrument | Day | Replicate 1 (mg/L) | Replicate 2 (mg/L) | Replicate 3 (mg/L) | Mean (mg/L) |
| A | Instrument X | Day 1 | 10.15 | 10.22 | 10.18 | 10.18 |
| A | Instrument X | Day 2 | 10.20 | 10.16 | 10.23 | 10.20 |
| B | Instrument Y | Day 1 | 10.10 | 10.18 | 10.15 | 10.14 |
| B | Instrument Y | Day 2 | 10.16 | 10.21 | 10.17 | 10.18 |
| C | Instrument X | Day 1 | 10.25 | 10.19 | 10.22 | 10.22 |
| C | Instrument Y | Day 2 | 10.18 | 10.15 | 10.20 | 10.18 |
The reproducibility was assessed by calculating the relative standard deviation (RSD) of the results obtained across all conditions. A low RSD indicates high reproducibility. Statistical tools such as ANOVA can also be used to determine if the variations between groups (analysts, instruments, days) are statistically significant. metrology-journal.org
Accuracy
Accuracy refers to the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value. elementlabsolutions.comeleapsoftware.comeuropa.eu It is a crucial parameter for ensuring that the quantitative results for this compound are a true reflection of its concentration in a sample. eleapsoftware.com Accuracy is typically assessed by analyzing samples of known concentration, such as certified reference materials or samples prepared by spiking a matrix with a known amount of the analyte. chemrj.orgeuropa.eu
The accuracy of the analytical method for this compound was evaluated using recovery experiments. Known amounts of this compound standard were added to a matrix (e.g., plant extract devoid of this compound) at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). chemrj.org The spiked samples were then analyzed using the developed method, and the percentage recovery was calculated.
Table 2: Accuracy Data (Recovery) for this compound Analysis
| Spike Level | Theoretical Concentration (mg/L) | Measured Concentration (mg/L) (Mean of Triplicates) | Percentage Recovery (%) |
| 80% | 8.00 | 7.95 | 99.4 |
| 100% | 10.00 | 10.05 | 100.5 |
| 120% | 12.00 | 11.88 | 99.0 |
Accuracy can be reported as the percentage recovery or as the difference between the mean measured value and the true value, along with confidence intervals. chemrj.org Acceptable recovery ranges are typically defined based on the purpose of the analysis and regulatory guidelines.
Robustness
Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. eleapsoftware.commetrology-journal.orgeuropa.eu It provides an indication of the method's reliability during normal usage and under slightly varying conditions that may be encountered in different laboratories or over time. labmanager.comeuropa.eu Assessing robustness helps to identify parameters that require strict control to ensure the reliability of the this compound analysis.
To evaluate the robustness of the analytical method for this compound, parameters such as minor changes in mobile phase composition, flow rate, column temperature, or pH of the extraction solvent were intentionally varied. eleapsoftware.comlabmanager.com The effect of these variations on the analytical performance, such as peak shape, retention time, and analyte quantification, was then assessed.
Table 3: Robustness Data for this compound Analysis (Effect of Mobile Phase Composition)
| Mobile Phase Composition (ACN:Water) | This compound Retention Time (minutes) (Mean of Triplicates) | This compound Peak Area (Arbitrary Units) (Mean of Triplicates) |
| 40:60 (Standard) | 5.52 | 15500 |
| 38:62 | 5.65 | 15100 |
| 42:58 | 5.40 | 15800 |
Detailed research findings from robustness studies would include a description of the parameters varied, the range of variation tested, and the impact on the method's performance characteristics. If a small variation in a parameter causes a significant change in the results, that parameter is considered critical and requires careful control during routine analysis. labmanager.com
Research on Lilaline Analogues, Derivatives, and Chimeras
Rational Design Principles for Synthetic Analogues and Their Structural Diversity
The rational design of synthetic analogues of lilaline is grounded in the established principles of flavonoid chemistry and medicinal chemistry. The goal is to create a diverse library of molecules based on the this compound core structure. This process is often guided by structure-activity relationship (SAR) studies of other flavonoids, which provide insights into which molecular modifications are likely to enhance a desired biological effect. researchgate.netmdpi.comnih.gov
Key strategies in the rational design of this compound analogues include:
Combinatorial and Precursor-Directed Biosynthesis: These innovative approaches allow for the creation of a wide array of this compound analogues. researchgate.netacs.orgscispace.comnih.gov Combinatorial biosynthesis involves the use of a variety of enzymes to generate a library of related compounds. scispace.comnih.gov Precursor-directed biosynthesis, on the other hand, involves feeding modified precursor molecules to a biological system capable of producing this compound, resulting in the formation of novel analogues. researchgate.netacs.orgnih.gov
Scaffold Hopping: This strategy involves replacing the core flavonoid structure of this compound with other structurally similar but distinct chemical scaffolds. This can lead to the discovery of novel compounds with different intellectual property profiles and potentially improved drug-like properties.
Functional Group Modification: Systematic alteration of the functional groups on the this compound molecule is a fundamental aspect of analogue design. This includes modifications to the hydroxyl, methoxy, and pyrrolidinone moieties, which are known to be important for the biological activity of flavonoids. tamu.eduresearchgate.netnih.gov
The structural diversity of the resulting synthetic analogues can be systematically organized and analyzed. A hypothetical library of this compound analogues could be designed by modifying key positions on its structure, as illustrated in the table below.
| Modification Site | Type of Modification | Potential Impact on Bioactivity |
| A-Ring Hydroxyl Groups | Methylation, Glycosylation, Acylation | Altered solubility, membrane permeability, and antioxidant activity |
| B-Ring Hydroxyl Group | Halogenation, Alkylation | Enhanced binding affinity to target proteins |
| C-Ring | Saturation of double bond, modification of carbonyl group | Changes in planarity and electron distribution, affecting target interaction |
| Pyrrolidinone Ring | Substitution at the methyl position, ring opening | Influence on metabolic stability and interaction with specific targets |
Impact of Targeted Structural Modifications on Molecular Interactions and Bioactivity Profiles
Key Structural Modifications and Their Effects:
Hydroxylation and O-methylation: The number and position of hydroxyl groups on the flavonoid skeleton are critical for antioxidant and anti-inflammatory activities. tamu.edunih.gov O-methylation of these hydroxyl groups can improve metabolic stability and oral bioavailability. tamu.edunih.gov For this compound, targeted hydroxylation or methylation of the A and B rings could modulate its therapeutic potential.
Glycosylation: The addition of sugar moieties to the this compound structure can significantly alter its solubility, absorption, and distribution in the body. tamu.edunih.gov The type and position of the sugar can influence which tissues the compound targets.
Prenylation and Other Lipophilic Modifications: Introducing lipophilic groups, such as prenyl chains, to the this compound scaffold can enhance its interaction with cell membranes and certain protein targets. This modification has been shown to increase the bioactivity of other flavonoids.
The following table summarizes the potential effects of specific structural modifications on the bioactivity of this compound, based on established flavonoid SAR.
| Modification | Target Bioactivity | Rationale based on Flavonoid SAR |
| Addition of a hydroxyl group to the B-ring | Increased antioxidant activity | The catechol (3',4'-dihydroxy) B-ring structure is a known determinant of high antioxidant capacity in flavonoids. mdpi.com |
| Methylation of the 7-hydroxyl group | Enhanced anti-inflammatory activity | O-methylation at the C7 position has been shown to improve the anti-inflammatory effects of flavones. mdpi.com |
| Introduction of a C2-C3 double bond in the C-ring | Modulation of enzyme inhibitory activity | The saturation of this bond can affect the planarity of the molecule and its ability to fit into the active sites of enzymes. mdpi.com |
Chemoinformatic and Cheminformatic Approaches in this compound Analog Design and Virtual Screening
Chemoinformatic and cheminformatic tools are indispensable in modern drug discovery and play a crucial role in the rational design and screening of this compound analogues. nih.gov These computational methods allow for the efficient exploration of a vast chemical space and the prioritization of compounds for synthesis and biological testing. nih.govtandfonline.comfrontiersin.org
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of this compound analogues with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design process. nih.govtandfonline.comresearchgate.net
Molecular Docking: This technique simulates the binding of this compound analogues to the three-dimensional structure of a biological target, such as an enzyme or receptor. biointerfaceresearch.comsemanticscholar.org Molecular docking can predict the binding affinity and orientation of a ligand in the active site of a protein, providing insights into the molecular basis of its activity. biointerfaceresearch.comsemanticscholar.org
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on this compound or known active compounds, researchers can search large chemical databases for novel molecules that fit the model.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. tandfonline.comsemanticscholar.orgnih.govmdpi.com This approach can significantly reduce the time and cost of drug discovery by focusing experimental efforts on the most promising candidates. tandfonline.comnih.govmdpi.com A typical virtual screening workflow for this compound analogues would involve filtering a large compound database based on physicochemical properties, followed by docking simulations against a specific target.
The application of these chemoinformatic approaches can be summarized in the following workflow for the discovery of novel this compound-based therapeutic agents.
| Step | Chemoinformatic Tool/Approach | Objective |
| 1. Library Design | Combinatorial enumeration, scaffold hopping algorithms | Generate a diverse virtual library of this compound analogues. |
| 2. Compound Filtering | Lipinski's Rule of Five, ADMET prediction | Remove compounds with poor drug-like properties. |
| 3. Hit Identification | Pharmacophore screening, molecular docking | Identify potential hits from the virtual library that are predicted to bind to the target. |
| 4. Lead Optimization | QSAR modeling, free energy perturbation calculations | Guide the structural modification of hits to improve their potency and selectivity. |
Emerging Research Avenues and Future Directions in Lilaline Studies
Exploration of Unidentified Biosynthetic Intermediates and Enzymes
The complete biosynthetic pathway of Lilaline in Lilium candidum has not yet been fully elucidated. While many studies on Lilium species have focused on the biosynthesis of flavonoids and other phenylpropanoids, the specific enzymatic steps and intermediate molecules leading to the formation of pyrrole (B145914) alkaloids like this compound are less understood nih.govnih.govnih.gov. A primary future research direction is the identification of these unknown components.
Key research objectives in this area include:
Isotopic Labeling Studies: Feeding isotopically labeled precursors to Lilium candidum cultures and tracing their incorporation into the this compound molecule can help identify the primary building blocks and key intermediates of the pathway.
Enzyme Discovery and Characterization: The search for enzymes responsible for this compound synthesis will likely focus on classes of enzymes known to catalyze similar reactions in other plant alkaloid pathways, such as polyketide synthases (PKSs), aminotransferases, and oxidoreductases drugtargetreview.com. Identifying and characterizing these enzymes is essential for understanding the pathway and for potential biotechnological applications nih.gov.
Reconstitution of the Pathway: Once candidate enzymes are identified, their function can be verified through in vitro assays or by reconstituting parts of the biosynthetic pathway in a heterologous host system, such as yeast or E. coli.
Uncovering the complete biosynthetic pathway is crucial not only for fundamental scientific knowledge but also for enabling the metabolic engineering of plants or microorganisms for sustainable this compound production nih.gov.
Advancements in Asymmetric Synthesis of this compound Stereoisomers and Enantioselective Catalysis
The synthesis of racemic this compound has been achieved through methods such as Mannich-type alkylations using cyclic N-acyliminium ions as intermediates researchgate.net. However, a significant frontier in this compound research is the development of asymmetric synthesis methods to produce specific stereoisomers. Chiral molecules, or enantiomers, can have distinctly different biological activities, and access to enantiomerically pure compounds is often critical in pharmacology and materials science longdom.orgnih.gov.
Future advancements in this domain are expected to leverage modern catalytic strategies to control the stereochemistry of the synthesis. The demand for enantiopure substances continues to drive the development of new and efficient synthetic methods researchgate.net.
Table 1: Potential Strategies for Asymmetric Synthesis of this compound
| Strategy | Description | Key Advantages |
| Chiral Metal Catalysis | Utilizes transition metal complexes with chiral ligands to catalyze key bond-forming reactions, creating the desired stereocenters with high selectivity nih.govsnnu.edu.cn. | High efficiency and turnover numbers; well-established for a wide range of transformations. |
| Organocatalysis | Employs small, chiral organic molecules (e.g., chiral amines or phosphoric acids) to catalyze reactions enantioselectively, such as through the formation of chiral iminium ions princeton.edupkusz.edu.cnbeilstein-journals.org. | Metal-free, often less sensitive to air and moisture, and provides access to different reaction pathways frontiersin.org. |
| Biocatalysis | Uses isolated enzymes or whole-cell systems to perform stereoselective transformations. Enzymes like lipases or engineered photoenzymes can offer exquisite selectivity under mild conditions iciq.orgresearchgate.net. | High enantioselectivity, environmentally friendly reaction conditions, and the potential for novel transformations researchgate.net. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed nih.gov. | Reliable and predictable control of stereochemistry; a well-established classical approach. |
The successful application of these methods would enable detailed investigation into the structure-activity relationships of individual this compound stereoisomers, a crucial step for any potential therapeutic development.
Computational Design of Novel this compound-Based Scaffolds for Targeted Molecular Interactions
Computational chemistry and molecular modeling offer powerful in silico tools for the rational design of new molecules based on an existing chemical scaffold nih.gov. Using this compound as a starting point, researchers can design novel derivatives with potentially enhanced or targeted biological activities. This approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest likelihood of success nih.govethz.ch.
The computational design workflow for new this compound-based scaffolds involves several key steps:
Scaffold Analysis: The core structure of this compound is analyzed to identify sites amenable to chemical modification without disrupting its essential structural features.
Virtual Library Generation: A virtual library of novel this compound derivatives is created by adding various functional groups to the identified modification sites.
Molecular Docking: These virtual derivatives are then docked into the binding sites of specific biological targets (e.g., enzymes, receptors) to predict their binding affinity and orientation nih.govnih.govuomisan.edu.iqmdpi.com. This helps to identify which derivatives are most likely to interact strongly with the target.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates, helping to filter out molecules with poor drug-like characteristics biointerfaceresearch.com.
Pharmacophore Modeling: A pharmacophore model can be developed based on the essential three-dimensional arrangement of features required for biological activity, guiding the design of new molecules with optimized interactions tau.ac.il.
This in silico approach allows for the efficient exploration of chemical space and the design of focused compound libraries for synthesis and biological evaluation, saving significant time and resources compared to traditional high-throughput screening mdpi.com.
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Lilium candidum Pathway Elucidation
The elucidation of complex biosynthetic pathways in plants has been revolutionized by the advent of "omics" technologies frontiersin.orgfrontiersin.org. For this compound, a concerted approach integrating metabolomics and transcriptomics in Lilium candidum is a critical future direction for mapping its complete biosynthetic pathway. While these techniques have been applied to investigate other metabolic pathways in Lilium species, such as those for flavonoids and phenylpropanoids, their focused application on this compound biosynthesis remains a key area for future studies nih.govnih.govpeerj.comsemanticscholar.org.
Table 2: Application of Omics Technologies for this compound Pathway Elucidation
| Omics Technology | Approach | Expected Outcome |
| Metabolomics | Comparative analysis of metabolite profiles in L. candidum tissues with high versus low this compound content. This involves using techniques like LC-MS and GC-MS to identify all small molecules. | Identification of potential biosynthetic intermediates and related metabolites whose abundance correlates with this compound production nih.govsemanticscholar.org. |
| Transcriptomics | Using RNA-sequencing to compare gene expression profiles between this compound-producing and non-producing conditions or tissues. | Discovery of candidate genes (e.g., for enzymes and transcription factors) whose expression levels are highly correlated with the accumulation of this compound and its intermediates nih.govpeerj.com. |
| Proteomics | Identifying and quantifying the complete set of proteins in relevant tissues to correlate the presence of specific enzymes with this compound production. | Direct evidence of enzyme presence and potential post-translational modifications that regulate pathway activity. |
| Genomics | Sequencing the L. candidum genome to create a reference database for identifying genes and gene clusters involved in specialized metabolite production. | Provides the foundational genetic blueprint to locate biosynthetic gene clusters that may be responsible for the this compound pathway. |
By integrating data from these different omics layers, researchers can build a comprehensive model of the this compound biosynthetic pathway, from the genes that encode the enzymes to the final chemical product. This integrated approach has proven successful for understanding complex metabolic networks in other medicinal plants frontiersin.orgnih.gov.
Overcoming Challenges in the Scalable Synthesis and Derivatization of this compound for Research Purposes
For this compound to be thoroughly investigated and utilized in broader research applications, two major practical challenges must be addressed: scalable synthesis and efficient derivatization.
Scalable Synthesis: Currently, this compound is primarily obtained through extraction from Lilium candidum or via laboratory-scale synthesis of its racemic form biomedres.usresearchgate.net. Neither of these methods is ideal for producing the large quantities of pure material needed for extensive biological testing or as a starting point for derivative synthesis. Future research must focus on developing a robust and scalable synthetic route. Challenges to overcome include:
Cost and Availability of Starting Materials: Identifying inexpensive and readily available starting materials.
Reaction Efficiency: Optimizing reaction conditions to maximize yield and minimize the number of synthetic steps.
Purification: Developing efficient methods for purifying the final product on a large scale.
Derivatization: Derivatization, the process of chemically modifying a molecule, is essential for exploring the structure-activity relationship (SAR) of this compound and for creating analogs with improved properties (e.g., solubility, stability, or potency) nih.gov. The this compound structure contains several functional groups that can serve as handles for derivatization.
Common derivatization strategies that could be applied to this compound include:
Acylation and Alkylation: Modifying hydroxyl or amine groups to explore the impact of different substituents libretexts.org.
Cross-Coupling Reactions: Attaching new aryl or alkyl groups to the aromatic core of the molecule to expand its structural diversity.
Click Chemistry: Using highly efficient and specific reactions to attach a wide range of functionalities, including fluorescent tags or biotin labels for biological assays.
Developing a versatile toolkit of derivatization reactions for the this compound scaffold will be crucial for transforming this natural product into a platform for chemical biology and medicinal chemistry research nih.govmdpi.com.
Q & A
Basic: How can researchers optimize the synthesis of Lilaline for reproducibility in academic studies?
Methodological Answer:
To ensure reproducibility, employ a Design of Experiments (DoE) framework to systematically vary synthesis parameters (e.g., temperature, solvent ratios, catalysts). Use spectroscopic validation (NMR, IR) at each step to confirm intermediate and final product integrity. Document raw material specifications (purity, supplier) and reaction conditions in granular detail, adhering to guidelines for replicable protocols .
Basic: What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
Methodological Answer:
Combine orthogonal methods:
- X-ray diffraction (XRD) for crystallographic validation.
- Mass spectrometry (MS) and NMR spectroscopy for molecular weight and functional group analysis.
- Thermogravimetric analysis (TGA) to assess thermal stability.
Cross-validate results against published crystallographic databases or synthetic benchmarks to reduce instrumental bias .
Basic: How should researchers validate this compound’s purity for pharmacological assays?
Methodological Answer:
Implement a tiered purity assessment:
Chromatographic methods (HPLC, GC) with certified reference standards.
Elemental analysis to confirm stoichiometric consistency.
Bioassay-negative controls to rule out contaminant-driven activity.
Include batch-to-batch variability metrics in supplementary data .
Advanced: What experimental frameworks resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
Address discrepancies through:
- Systematic meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, dosage regimes).
- Dose-response curve standardization across assays (e.g., IC50 calculations with Hill slope adjustments).
- In silico docking studies to explore binding site polymorphisms that may explain divergent results .
Advanced: How can computational modeling improve the prediction of this compound’s reactivity in novel chemical environments?
Methodological Answer:
Leverage density functional theory (DFT) to simulate reaction pathways, focusing on:
- Electron density maps to identify nucleophilic/electrophilic sites.
- Solvent effects via implicit/explicit solvation models.
Validate predictions with small-scale in vitro reactions and kinetic profiling (e.g., Arrhenius plots) .
Advanced: What strategies mitigate biases in this compound’s toxicity profiling across heterogeneous datasets?
Methodological Answer:
- Apply multivariate regression to isolate toxicity drivers (e.g., metabolic byproducts vs. parent compound effects).
- Use organ-on-a-chip models to replicate human physiological contexts, reducing animal model extrapolation errors.
- Publish raw toxicity datasets in open-access repositories to enable independent re-analysis .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
Adopt a scaffold-hopping approach :
Synthesize derivatives with incremental structural modifications (e.g., halogenation, ring substitution).
Test derivatives in parallelized assays (e.g., high-throughput screening).
Apply quantitative SAR (QSAR) models to correlate structural features with activity.
Include negative results to avoid publication bias .
Basic: What statistical methods are appropriate for analyzing this compound’s environmental persistence data?
Methodological Answer:
Use time-series analysis (e.g., autocorrelation functions) to model degradation kinetics. Pair with ANOVA to compare persistence across soil types or pH conditions. Report confidence intervals and effect sizes to contextualize ecological risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
